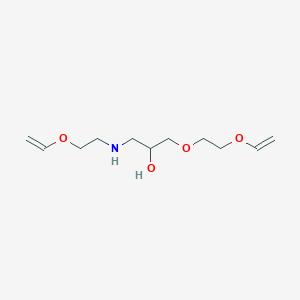
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol is a chemical compound with a molecular formula that includes 21 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and nitrogen atoms within the compound .
Scientific Research Applications
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen and nitrogen atoms allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. These interactions can influence various cellular processes, making the compound a subject of interest in the study of molecular biology and pharmacology .
Comparison with Similar Compounds
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol can be compared with other similar compounds that contain multiple oxygen and nitrogen atoms. Some of these similar compounds include 3,6,9-Trioxa-12-azatetradeca-1,13-dien-8-ol and 3,6,9,12-Tetraoxa-15-azapentadeca-1,14-dien-8-ol. These compounds share structural similarities but differ in the number and arrangement of oxygen and nitrogen atoms, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of atoms, which gives it distinct chemical and biological properties .
Properties
CAS No. |
127029-27-0 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2-ethenoxyethoxy)-3-(2-ethenoxyethylamino)propan-2-ol |
InChI |
InChI=1S/C11H21NO4/c1-3-14-6-5-12-9-11(13)10-16-8-7-15-4-2/h3-4,11-13H,1-2,5-10H2 |
InChI Key |
CGAHTHQQCTWFGF-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNCC(COCCOC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















